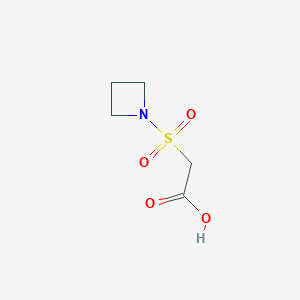

2-(Azetidin-1-ylsulfonyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO4S |

|---|---|

Molecular Weight |

179.20 g/mol |

IUPAC Name |

2-(azetidin-1-ylsulfonyl)acetic acid |

InChI |

InChI=1S/C5H9NO4S/c7-5(8)4-11(9,10)6-2-1-3-6/h1-4H2,(H,7,8) |

InChI Key |

AVSSWUCMPZBZJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)S(=O)(=O)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Azetidin 1 Ylsulfonyl Acetic Acid

Strategies for Construction of the Azetidine (B1206935) Ring System

The inherent ring strain of the azetidine heterocycle, approximately 25.4 kcal/mol, presents a significant hurdle in its synthesis. rsc.org Consequently, a variety of methods have been developed to efficiently construct this valuable motif, which is a privileged structure in medicinal chemistry. rsc.orguni-muenchen.de

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions represent one of the most direct and efficient routes for assembling four-membered rings. nih.govresearchgate.net These methods typically involve the combination of two unsaturated molecules or parts of the same molecule to form a cyclic adduct. mdpi.com

One of the most classic and widely utilized methods is the Staudinger [2+2] cycloaddition , discovered in 1907, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.comchemijournal.com The β-lactam can then be reduced to the corresponding azetidine. magtech.com.cn The reaction mechanism is believed to proceed through a zwitterionic intermediate, followed by a four-electron conrotatory electrocyclization to yield the four-membered ring. mdpi.com This method is highly versatile for creating variously substituted azetidinones. mdpi.comresearchgate.net

Another significant approach is the aza Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene. rsc.orgnih.gov This reaction offers a direct pathway to functionalized azetidines. chemrxiv.orgresearchgate.net Recent advancements have utilized visible light in conjunction with photocatalysts, such as iridium complexes, to promote this transformation under mild conditions, expanding its scope and functional group tolerance. rsc.orgchemrxiv.org These reactions can proceed through an excited triplet state of the imine precursor, which then reacts with the alkene. rsc.orgchemrxiv.org

| Cycloaddition Method | Reactants | Key Features | Citations |

| Staudinger Cycloaddition | Ketene + Imine | Forms β-lactam intermediate; versatile for substitution. | mdpi.comchemijournal.comresearchgate.net |

| Aza Paternò–Büchi Reaction | Imine + Alkene | Photochemical process; direct route to azetidines. | rsc.orgnih.govchemrxiv.org |

| Visible Light-Mediated [2+2] Cycloaddition | Oximes/Imines + Olefins | Uses photocatalyst (e.g., Iridium); mild conditions. | rsc.orgchemrxiv.orgresearchgate.net |

| Rhodium-Catalyzed [2+2] Cycloaddition | Terminal Alkynes + Imines | Oxygenative process leading to 2-azetidinones. | rsc.org |

Intramolecular Cyclization Approaches for Azetidine Formation

Intramolecular cyclization provides a powerful alternative for constructing the azetidine ring, often from acyclic precursors containing a nitrogen nucleophile and a suitable leaving group or electrophilic center. nih.gov

A common strategy involves the intramolecular SN2 reaction where a nitrogen atom displaces a leaving group (such as a halide or mesylate) positioned on the γ-carbon of an amine derivative. nih.gov For example, N-trityl-2-amino-4-bromobutanoate can undergo intramolecular cyclization to form the corresponding azetidine. researchgate.net

More advanced methods include the intramolecular aminolysis of epoxides. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the regioselective ring-opening of cis-3,4-epoxy amines at the C3 position, leading to the formation of 3-hydroxyazetidines in high yields. nih.gov Similarly, the base-induced cyclization of enantiopure N-tert-butylsulfonyl(2-aminoalkyl)oxiranes can produce 2-(hydroxymethyl)azetidines. acs.org

Furthermore, transition metal-catalyzed reactions have emerged as a robust tool for azetidine synthesis. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination reactions, for instance, can generate functionalized azetidines from picolinamide-protected amines. rsc.orgorganic-chemistry.org This method leverages an oxidant to promote reductive elimination from a high-valent palladium intermediate, thereby forming the C-N bond of the ring. rsc.org

| Intramolecular Cyclization Method | Precursor | Catalyst/Reagent | Key Features | Citations |

| SN2 Displacement | γ-Haloamines | Base | Classic and reliable method. | nih.govresearchgate.net |

| Epoxide Aminolysis | 3,4-Epoxy amines | Lewis Acid (e.g., La(OTf)₃) | High regioselectivity for 3-hydroxyazetidines. | nih.gov |

| Oxirane Cyclization | (2-Aminoalkyl)oxiranes | Base (e.g., K₂CO₃) | Forms substituted azetidines like 2-(hydroxymethyl)azetidine. | acs.org |

| Pd-Catalyzed C-H Amination | Picolinamide-protected amines | Pd(II) catalyst + Oxidant | Functionalizes unactivated C-H bonds to form the ring. | rsc.orgorganic-chemistry.org |

Stereoselective Synthesis of Azetidine Scaffolds

The control of stereochemistry is crucial, as the biological activity of azetidine-containing molecules is often dependent on their three-dimensional structure. uni-muenchen.deresearchgate.net

In Staudinger cycloadditions , stereoselectivity can be influenced by reaction conditions and the nature of the reactants. For example, the reaction of ketenes with certain imines at low temperatures can proceed with high cis-selectivity. mdpi.com The use of chiral auxiliaries on either the ketene or the imine component can also induce high levels of enantioselectivity. mdpi.com

Stereospecific syntheses are often achieved through intramolecular cyclization of enantiopure starting materials. The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, for example, allows for the stereospecific formation of 2-(hydroxymethyl)azetidines, which can be further oxidized to chiral azetidine-2-carboxylic acids. acs.org

Modern catalytic methods also offer excellent stereocontrol. Gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides provides a flexible and efficient route to chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.). nih.gov Additionally, metal-catalyzed asymmetric hydrogenation of unsaturated precursors, such as 2-azetinylcarboxylic acids, using chiral ruthenium or palladium complexes can furnish enantioenriched azetidine carboxylic acids. acs.org

| Stereoselective Method | Approach | Key Features | Citations |

| Staudinger Cycloaddition | Chiral auxiliaries, low temperature | Can achieve high cis-selectivity and enantioselectivity. | mdpi.com |

| Intramolecular Cyclization | Enantiopure (2-aminoalkyl)oxiranes | Stereospecific formation of chiral substituted azetidines. | acs.org |

| Gold-Catalyzed Cyclization | Chiral N-propargylsulfonamides | Accesses chiral azetidin-3-ones with high enantiomeric excess. | nih.gov |

| Asymmetric Hydrogenation | Unsaturated azetidine precursors | Uses chiral metal catalysts (Ru, Pd) for enantioenrichment. | acs.org |

Formation of the Sulfonamide Linkage in Target Molecules

Once the azetidine ring is constructed, the next critical step is the formation of the sulfonamide bond that links the nitrogen atom of the ring to the acetic acid moiety. This can be achieved through either direct sulfonylation of the pre-formed azetidine ring or via a convergent approach where the two key fragments are coupled.

Direct Sulfonylation Methods

Direct sulfonylation involves the reaction of a pre-formed azetidine with a sulfonylating agent. The most common method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. mdpi.comucl.ac.uk In the context of 2-(azetidin-1-ylsulfonyl)acetic acid, this would involve reacting azetidine with a derivative of 2-(chlorosulfonyl)acetic acid.

Recent advancements have introduced more stable and versatile sulfonylating agents. Azetidine sulfonyl fluorides (ASFs) have been developed as reagents for the synthesis of 3-aryl-3-substituted azetidines. nih.gov While typically reacting via a defluorosulfonylation (deFS) pathway to form C-N bonds, sulfonyl fluorides can also undergo Sulfur-Fluoride Exchange (SuFEx) reactions with nucleophiles like amines to yield sulfonamides. nih.govacs.org This offers a potentially milder alternative to sulfonyl chlorides. nih.gov Other methods for generating the active sulfonylating species include the in situ preparation of sulfonyl chlorides from thiols via oxidation with reagents like N-chlorosuccinimide (NCS). organic-chemistry.org

Convergent Synthesis Approaches

Convergent synthesis involves preparing the azetidine core and the sulfonylacetic acid side chain separately before coupling them in a final step. This strategy can be advantageous for complex molecules, allowing for the optimization of each fragment's synthesis independently.

In this approach, azetidine (or a protected derivative) would be coupled with a pre-activated sulfonylacetic acid derivative. For instance, azetidine can be reacted with an ester of 2-(chlorosulfonyl)acetic acid. The resulting sulfonamide ester can then be hydrolyzed to afford the final product, this compound. This method is a direct application of standard sulfonamide synthesis protocols where the amine component is the cyclic azetidine. organic-chemistry.org Palladium-catalyzed processes, such as the Buchwald-Hartwig amination, have been adapted for C-N bond formation and could potentially be applied to S-N coupling reactions for sulfonamide synthesis, offering a modern catalytic alternative for the convergent coupling step. uni-muenchen.deacs.org

Elaboration of the Acetic Acid Side Chain

The functionalization of the acetic acid side chain is a critical step in creating diverse derivatives of this compound. These modifications can be used to modulate the compound's physicochemical properties, introduce pharmacophores, or attach it to larger molecular scaffolds.

Carboxylic Acid Functionalization Strategies

The carboxylic acid group of this compound is a versatile handle for a wide array of chemical transformations. Standard functionalization strategies can be employed to generate a variety of derivatives.

Amide Bond Formation: One of the most common modifications is the formation of amides through coupling with various amines. This reaction is typically facilitated by standard coupling reagents.

| Coupling Reagent | Amine | Product |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Primary or Secondary Amine | N-substituted 2-(azetidin-1-ylsulfonyl)acetamide |

| EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) | Amino Acid Ester | Dipeptide-like conjugate |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Ammonia (B1221849) | 2-(Azetidin-1-ylsulfonyl)acetamide |

Esterification: The carboxylic acid can be converted to esters to alter lipophilicity or to serve as a protecting group.

| Reaction Condition | Alcohol | Product |

| Fischer-Speier esterification (catalytic acid) | Methanol, Ethanol | Methyl or Ethyl 2-(azetidin-1-ylsulfonyl)acetate |

| Steglich esterification (DCC, DMAP) | tert-Butanol | tert-Butyl 2-(azetidin-1-ylsulfonyl)acetate |

| Alkylation with alkyl halides (e.g., methyl iodide) | Base (e.g., K₂CO₃) | Methyl 2-(azetidin-1-ylsulfonyl)acetate |

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can then be further functionalized.

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH₄) | 2-(Azetidin-1-ylsulfonyl)ethanol |

| Borane (BH₃) | 2-(Azetidin-1-ylsulfonyl)ethanol |

These functionalization strategies provide a toolbox for the late-stage modification of the this compound scaffold, enabling the synthesis of a diverse library of compounds.

Precursor Coupling Techniques

An alternative to the direct functionalization of this compound is the coupling of pre-functionalized precursors. This approach can be advantageous when the desired functional group is incompatible with the conditions required for the formation of the azetidine or sulfonyl group.

One common strategy involves the synthesis of a pre-functionalized acetic acid derivative that is then coupled to azetidine-1-sulfonyl chloride. For instance, an amide or ester of 2-chloroacetic acid can be reacted with a pre-formed azetidine sulfonamide.

Another approach is the use of organometallic reagents. For example, a Grignard reagent derived from a protected 2-bromoacetic acid derivative could potentially be coupled with a suitable azetidine-1-sulfonyl electrophile. The success of such an approach would depend heavily on the stability of the organometallic reagent and the reactivity of the sulfonyl electrophile.

Total Synthesis Approaches to Complex Azetidinylsulfonylacetic Acid Derivatives

The total synthesis of complex molecules containing the this compound motif requires a carefully planned synthetic strategy. The construction of the strained azetidine ring is often a key challenge. The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, remains a cornerstone for the formation of the β-lactam ring, which can be a precursor to the azetidine ring. mdpi.comchemijournal.com

A hypothetical retrosynthetic analysis for a complex derivative might involve disconnecting the molecule at the sulfonyl linkage, leading to an azetidine precursor and a sulfonylacetic acid precursor. The azetidine could be synthesized from a suitable amino acid or via cycloaddition reactions. The sulfonylacetic acid moiety could be prepared by oxidation of a corresponding thioacetic acid derivative.

In the context of synthesizing complex natural products or designed bioactive molecules, the principles of convergent synthesis are often applied. nih.govresearchgate.net This would involve the independent synthesis of key fragments, one of which would be the this compound unit or a protected version thereof, followed by their assembly in the later stages of the synthesis.

Methodological Innovations in Chemical Synthesis

Modern synthetic methodologies offer promising avenues for improving the efficiency, safety, and environmental impact of synthesizing this compound and its derivatives.

Catalysis in Azetidinylsulfonylacetic Acid Synthesis

Catalysis can play a pivotal role in various steps of the synthesis. For the formation of the azetidine ring, Lewis acid catalysis can be employed to promote the regioselective opening of epoxides with amines, a potential route to functionalized azetidines. frontiersin.org For instance, lanthanide triflates have been shown to be effective catalysts for such transformations. frontiersin.org

In the elaboration of the acetic acid side chain, organocatalysis offers mild and selective methods for various transformations. For example, chiral Brønsted base catalysts can be used for asymmetric additions to α,β-unsaturated carbonyl compounds, a strategy that could be adapted to introduce chirality into the acetic acid side chain. ehu.es

Mechanochemical and Flow Chemistry Applications

Mechanochemistry: This solvent-free or low-solvent technique utilizes mechanical force, such as ball milling, to drive chemical reactions. walisongo.ac.id Mechanochemistry has been successfully applied to the synthesis of various organic compounds, including sulfonic acids and drug-drug eutectics. researchgate.netrsc.org The synthesis of this compound could potentially be adapted to mechanochemical conditions, which could lead to shorter reaction times, higher yields, and a reduction in solvent waste.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. nih.govescholarship.org The synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry, has been a significant area of application for flow chemistry. durham.ac.uk A multi-step flow synthesis of this compound could be envisioned, where each step of the reaction sequence is performed in a dedicated reactor module, minimizing the handling of potentially unstable intermediates.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles in the design of synthetic routes for this compound aims to reduce the environmental impact of the chemical process. This involves a focus on several key areas: the use of environmentally benign solvents, maximizing atom economy, and the utilization of catalytic reactions over stoichiometric ones. These principles guide the development of cleaner, safer, and more efficient chemical syntheses.

A significant advancement in the green synthesis of sulfonamides, a key structural motif in this compound, is the utilization of water as a reaction solvent. cbijournal.commdpi.com Traditional methods for sulfonamide synthesis often rely on organic solvents, which can be toxic, volatile, and contribute to environmental pollution. The use of water as a solvent eliminates these hazards and simplifies the purification process, as the desired product can often be isolated by simple filtration. mdpi.com

One proposed green synthetic pathway to this compound involves the reaction of a suitable sulfonyl chloride precursor, such as chlorosulfonylacetic acid, with azetidine in an aqueous medium. This reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct. Inorganic bases like sodium carbonate are preferred as they are inexpensive, readily available, and environmentally benign. mdpi.com This approach avoids the use of organic bases, which can be difficult to remove from the final product.

The reaction of primary or secondary amines with sulfonyl chlorides is a well-established method for forming sulfonamides. researchgate.net While sulfonyl chlorides can be sensitive to hydrolysis, the reaction with an amine is generally much faster, allowing the desired sulfonamide to be formed in good yield even in the presence of water. mdpi.com

Atom Economy in the Synthesis of this compound

Atom economy is a critical metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The synthesis of this compound from chlorosulfonylacetic acid and azetidine can be evaluated for its atom economy. The reaction proceeds with the formation of the desired product and hydrochloric acid as a byproduct, which is neutralized by a base.

Atom Economy of the Synthesis of this compound

| Reactant | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Chlorosulfonylacetic acid | C₂H₃ClO₄S | 162.56 |

| Azetidine | C₃H₇N | 57.10 |

| Product: this compound (C₅H₉NO₄S) | Molecular Weight: 179.19 g/mol | |

| Atom Economy: (179.19 / (162.56 + 57.10)) * 100% | 81.5% |

This calculation demonstrates a reasonably high atom economy for the key bond-forming step. Further improvements could potentially be achieved through the development of catalytic methods that avoid the formation of a stoichiometric amount of salt byproduct.

Solvent Selection and Reaction Conditions

The choice of solvent is a crucial factor in the environmental impact of a synthetic process. As previously mentioned, water is an excellent green solvent for the synthesis of sulfonamides. mdpi.comresearchgate.net Microwave-assisted synthesis in aqueous media has also been shown to be an efficient and environmentally friendly method for the formation of cyclic amines, which could be applicable to the synthesis of the azetidine starting material. organic-chemistry.org

Solvent-free, or neat, reaction conditions represent another important green chemistry approach. Mechanochemical methods, where reactions are induced by grinding solid reactants together, can eliminate the need for solvents entirely. rsc.org While not yet specifically reported for the synthesis of this compound, mechanochemical approaches have been successfully applied to other sulfonylation reactions and represent a promising area for future research. rsc.org

Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvent | Organic solvents (e.g., Dichloromethane, Toluene) | Water or solvent-free |

| Base | Organic bases (e.g., Triethylamine, Pyridine) | Inorganic bases (e.g., Sodium Carbonate) |

| Work-up | Extraction with organic solvents, column chromatography | Filtration |

| Environmental Impact | Higher (use of volatile organic compounds, generation of organic waste) | Lower (reduced waste, use of non-toxic materials) |

Computational Chemistry and Theoretical Investigations of 2 Azetidin 1 Ylsulfonyl Acetic Acid

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), provide fundamental insights into the electronic and geometric properties of 2-(azetidin-1-ylsulfonyl)acetic acid. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule governs its chemical behavior. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting reactivity. For this compound, the HOMO is predominantly localized on the carboxylic acid group and the sulfonyl oxygen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the sulfonyl group and the azetidine (B1206935) ring, suggesting these areas are susceptible to nucleophilic attack.

The calculated electrostatic potential (ESP) map further reveals the charge distribution. Regions of negative potential are concentrated around the oxygen atoms of the sulfonyl and carboxyl groups, highlighting their role as hydrogen bond acceptors. The hydrogen atom of the carboxylic acid exhibits a significant positive potential, marking it as a strong hydrogen bond donor.

Table 1: Calculated Electronic Properties of this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the determination of activation energies. A key reaction of interest for this compound is its potential hydrolysis, leading to the opening of the azetidine ring.

Table 2: Calculated Activation Energies for Key Reaction Steps Calculations performed using DFT with a solvent continuum model.

| Reaction Step | Activation Energy (kcal/mol) |

| N-protonation of Azetidine | 2.5 |

| Nucleophilic Attack by Water | 15.8 |

| Azetidine Ring Opening | 22.4 |

Molecular Dynamics Simulations for Dynamic Behavior

To understand the behavior of this compound in a condensed phase, all-atom molecular dynamics (MD) simulations are employed. These simulations provide a detailed picture of the molecule's dynamics and its interactions with solvent molecules over time. Simulations in an aqueous environment show that the molecule is well-solvated, with strong hydrogen bonding interactions between the sulfonyl and carboxyl groups and the surrounding water molecules. The flexibility of the molecule, particularly the rotation around the C-S and S-N bonds, is also observed, allowing it to adopt various conformations in solution. The radial distribution functions calculated from the MD trajectories confirm the specific sites of hydration around the polar groups.

Computational Prediction of Synthetic Feasibility and Pathways

Computational chemistry can also be used to assess the feasibility of different synthetic routes for this compound. One plausible synthetic pathway involves the reaction of azetidine with 2-chloroacetylsulfonyl chloride. Computational modeling of this reaction can predict the reaction energies and identify potential side products. The calculations can also help in optimizing reaction conditions, such as solvent and temperature, to maximize the yield of the desired product. Theoretical predictions of spectroscopic data, such as NMR chemical shifts and vibrational frequencies, can further aid in the experimental characterization of the synthesized compound.

Sophisticated Spectroscopic and Analytical Techniques for Structural Characterization of 2 Azetidin 1 Ylsulfonyl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the covalent framework of 2-(azetidin-1-ylsulfonyl)acetic acid. Through ¹H and ¹³C NMR, the chemical environment, connectivity, and multiplicity of each nucleus can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show four distinct signals. The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically >10 ppm. The methylene (B1212753) protons of the acetic acid group (-CH₂-) adjacent to the sulfonyl group would resonate as a singlet. The azetidine (B1206935) ring protons would present as two triplets: one for the two protons on the carbons adjacent to the nitrogen (α-protons) and another for the proton on the carbon positioned between them (β-proton). chemicalbook.com Advanced techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the α- and β-protons of the azetidine ring. ipb.pt

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this molecule is predicted to show four signals corresponding to the carbonyl carbon (-COOH), the methylene carbon (-CH₂-), and the two distinct carbons of the azetidine ring (α and β carbons). chemicalbook.com The carbonyl carbon is typically found in the 170-180 ppm region, while the carbons of the azetidine ring are expected at higher field strengths. researchgate.netcompoundchem.comoregonstate.edu

Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity |

| -COOH | >10 | 170-180 | Broad Singlet |

| -SO₂CH₂ COOH | ~4.0 | 50-60 | Singlet |

| -N-CH₂ - | ~3.6 | 45-55 | Triplet |

| -CH₂-CH₂ -CH₂- | ~2.3 | 15-25 | Quintet |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and other experimental conditions.

Advanced Mass Spectrometry (MS) for Precise Mass and Fragmentation Analysis

Advanced mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition, as well as deducing structural components through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) would be used to determine the precise mass of the molecular ion. This allows for the unambiguous confirmation of the elemental formula (C₅H₉NO₄S), distinguishing it from any isomers.

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed. The fragmentation of sulfonamides and amino acids is well-studied. nih.govnih.govnih.gov Key expected fragmentation pathways for this compound include:

Loss of SO₂: A common fragmentation pathway for sulfonamides is the extrusion of sulfur dioxide (SO₂), a loss of 64 Da. nih.govaaqr.org

Loss of the Carboxyl Group: Decarboxylation can occur, leading to the loss of COOH (45 Da) or CO₂ (44 Da). researchgate.net

Cleavage of the Azetidine Ring: The strained four-membered ring can undergo cleavage.

Cleavage of the N-S Bond: The bond between the azetidine nitrogen and the sulfur atom can break, separating the molecule into its constituent parts.

Interactive Table: Predicted Mass Spectrometry Fragments

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 180.03 | Protonated Molecular Ion |

| [M-SO₂]+H]⁺ | 116.06 | Loss of Sulfur Dioxide |

| [M-COOH]+H]⁺ | 135.05 | Loss of Carboxylic Acid Group |

| [C₃H₆N]⁺ | 56.05 | Azetidinyl Cation |

| [CH₂COOH]⁺ | 59.01 | Acetic Acid Cation Fragment |

Note: m/z values are calculated for the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide a "vibrational fingerprint" of a molecule by probing its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of specific bonds. For this compound, the key characteristic peaks would be:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid. libretexts.orgechemi.com

C=O Stretch: A sharp, intense absorption band between 1700 and 1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid. echemi.comlibretexts.org

S=O Stretch: Two strong absorption bands for the sulfonyl group (SO₂), corresponding to asymmetric and symmetric stretching, are expected in the regions of 1310-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. rsc.orgresearchgate.net

C-N and S-N Stretch: Vibrations for these bonds would be found in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and C=O stretches are also visible, the S=O and S-N bonds often give strong, sharp signals in Raman spectra, aiding in the confirmation of the sulfonamide group.

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |

| Sulfonyl | S=O asymmetric stretch | 1310 - 1350 | Strong |

| Sulfonyl | S=O symmetric stretch | 1140 - 1160 | Strong |

| Sulfonamide | S-N stretch | 895 - 915 | Medium |

Note: These are typical ranges and can be influenced by the molecular environment and physical state.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. excillum.com This technique provides accurate measurements of bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystallographic analysis would:

Confirm the atomic connectivity.

Provide the exact conformation of the azetidine ring, which is typically puckered.

Determine the geometry around the hexavalent sulfur atom, which is expected to be tetrahedral.

Elucidate the intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid groups, which often form dimeric structures. nih.govrsc.orgkcl.ac.uk

This analysis yields a detailed model of the molecule's solid-state conformation, which is crucial for understanding its physical properties and potential interactions.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and separating it from any potential impurities or isomers.

Given the polar and acidic nature of the molecule, reversed-phase HPLC would be a suitable method. phenomenex.comhplc.eu A C18 stationary phase with an aqueous mobile phase, likely containing an acid modifier like formic or acetic acid, would be employed to ensure good peak shape and retention. sepscience.com

Purity Assessment: By using a detector such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), the presence of any impurities can be identified and quantified. The area under the peak for the main compound relative to the total area of all peaks provides a measure of its purity.

Isomer Separation: If isomeric impurities were present, the chromatographic conditions (e.g., mobile phase composition, gradient, column type) could be optimized to achieve baseline separation, allowing for the isolation and identification of each component. Hydrophilic Interaction Liquid Chromatography (HILIC) could also be explored as an alternative separation technique for this type of polar compound. obrnutafaza.hr

Interactive Table: Example HPLC Method Parameters

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Standard for retaining nonpolar to moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to suppress ionization of the carboxylic acid, improving peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |

| Gradient | 5% to 95% B over 20 minutes | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 210 nm or Mass Spectrometry (ESI) | Detection of the analyte. |

| Injection Volume | 10 µL | Standard sample volume. |

Chemical Transformations and Derivatization Strategies for 2 Azetidin 1 Ylsulfonyl Acetic Acid Analogues

Chemical Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, readily undergoing reactions to form a variety of derivatives, most notably amides and esters.

Amide Bond Formation: The conversion of the carboxylic acid to an amide is a common and robust transformation. This is typically achieved through the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the desired amide. fishersci.co.uk These methods allow for the introduction of a wide array of substituents, depending on the choice of the amine coupling partner.

Esterification: The synthesis of esters from the parent carboxylic acid can be accomplished through several methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. nih.gov To overcome the equilibrium limitations of this reaction, water can be removed azeotropically. nih.gov Milder conditions can be achieved using coupling agents similar to those in amide synthesis. Solid-phase catalysts, such as sulfonic acid-functionalized resins, offer the advantages of easy separation and reusability. organic-chemistry.org The choice of alcohol determines the nature of the ester group, providing a straightforward route to a diverse set of analogues.

| Transformation | Reagents and Conditions | Product |

| Amide Formation | Amine, DCC/HOBt or EDC/HOBt, DMF | 2-(Azetidin-1-ylsulfonyl)-N-substituted acetamide |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, CH₂Cl₂ | 2-(Azetidin-1-ylsulfonyl)acetyl chloride |

| Esterification (Fischer) | Alcohol, cat. H₂SO₄, heat | Alkyl 2-(azetidin-1-ylsulfonyl)acetate |

| Esterification (Coupling) | Alcohol, DCC, DMAP, CH₂Cl₂ | Alkyl 2-(azetidin-1-ylsulfonyl)acetate |

This table presents common chemical transformations for carboxylic acids, applicable to 2-(azetidin-1-ylsulfonyl)acetic acid.

Derivatization of the Azetidine (B1206935) Ring for Structural Diversity

The azetidine ring offers opportunities for substitution at both the nitrogen and carbon atoms, leading to significant structural diversification.

N-Functionalization of the Azetidine Moiety: While the nitrogen atom in this compound is part of a sulfonamide and thus less nucleophilic than a free amine, it can potentially be further functionalized under specific conditions. However, a more common strategy for diversifying at this position involves starting from a different azetidine precursor. For instance, N-alkylation of a pre-formed sulfonamide can be a viable strategy for introducing various alkyl groups. nih.gov

C-Functionalization of the Azetidine Ring: The carbon atoms of the azetidine ring can be functionalized to introduce substituents. This can be achieved through various synthetic routes that build the azetidine ring with the desired substituents already in place. For example, cycloaddition reactions can be employed to construct substituted azetidine rings. mdpi.com Another approach involves the functionalization of a pre-existing azetidine ring. For instance, α-lithiation of N-protected azetidines followed by trapping with an electrophile can introduce substituents at the C2 position. nih.gov Strain-release functionalization of 1-azabicyclobutanes provides a modular approach to stereodefined substituted azetidines. chemrxiv.org

| Derivatization Strategy | Approach | Potential Modification |

| N-Alkylation | Reaction of a precursor azetidine sulfonamide with an alkyl halide. nih.gov | Introduction of various alkyl or aryl groups on the azetidine nitrogen. |

| C-Substitution | Synthesis of the azetidine ring from substituted precursors. mdpi.com | Introduction of substituents at the C2 and C3 positions of the azetidine ring. |

| C-H Functionalization | Direct functionalization of C-H bonds on a pre-formed azetidine ring. | Introduction of aryl or other groups at various positions on the ring. |

This table outlines strategies for derivatizing the azetidine ring, which can be applied to create analogues of this compound.

Elaboration of the Sulfonamide Moiety

The sulfonamide linkage itself can be a target for chemical modification, although it is generally a stable functional group.

Modification of the Sulfonamide Nitrogen: The hydrogen on the sulfonamide nitrogen, if present in a precursor, can be replaced with various groups. N-alkylation of sulfonamides can be achieved using alkyl halides under basic conditions. nih.gov

Conversion to Other Sulfur-Containing Functional Groups: More advanced transformations can convert the sulfonamide into other sulfur-based functional groups. For example, sulfonamides can be precursors for the synthesis of sulfonimidamides, which are considered aza-isosteres of sulfonamides and can offer different biological and physical properties. nih.gov

Multi-Component Reactions for Analog Development

Multi-component reactions (MCRs) are powerful tools for generating molecular diversity by combining three or more reactants in a single step. The Ugi and Passerini reactions are prominent examples of MCRs that utilize carboxylic acids and could potentially be applied to this compound.

Ugi Reaction: The Ugi four-component reaction involves an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino carboxamide. wikipedia.orgnih.gov By using this compound as the carboxylic acid component, a diverse library of complex amides can be generated by varying the other three components. wikipedia.orgnih.gov

Passerini Reaction: The Passerini three-component reaction combines an aldehyde (or ketone), an isocyanide, and a carboxylic acid to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org Employing this compound in this reaction would lead to the formation of α-acyloxy amides bearing the azetidine-1-sulfonylmethyl moiety. wikipedia.orgorganic-chemistry.org

| Multi-Component Reaction | Reactants | Product Scaffold |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, this compound | α-(2-(Azetidin-1-ylsulfonyl)acetamido) carboxamide |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, this compound | α-(2-(Azetidin-1-ylsulfonyl)acetoxy) carboxamide |

This table illustrates the potential application of multi-component reactions for the derivatization of this compound.

Chemoselective Functionalization Approaches

The presence of multiple reactive sites in this compound necessitates chemoselective approaches to achieve specific modifications. The relative reactivity of the carboxylic acid, the azetidine ring, and the sulfonamide allows for selective transformations under appropriate conditions.

Selective Carboxylic Acid Modification: The carboxylic acid is generally the most reactive site for nucleophilic attack after activation. Standard amide coupling and esterification conditions will typically react selectively at the carboxyl group without affecting the sulfonamide or the azetidine ring.

Orthogonal Protection Strategies: For more complex synthetic routes involving modifications at multiple sites, the use of orthogonal protecting groups can be employed. nih.govresearchgate.net For instance, the carboxylic acid could be protected as an ester, allowing for modifications on the azetidine ring. Subsequent deprotection of the ester would then allow for derivatization of the carboxylic acid. The choice of protecting groups is crucial and depends on their stability to the reaction conditions used for subsequent modifications. researchgate.net

Chemoselective Reduction: The selective reduction of the carboxylic acid in the presence of the sulfonamide can be challenging. However, specific reagents and conditions can be employed to achieve this. For instance, borane-based reducing agents may selectively reduce the carboxylic acid to the corresponding alcohol, leaving the sulfonamide intact. The development of highly chemoselective reduction methods is an active area of research. rsc.org

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of complex molecules like azetidinone derivatives traditionally involves multi-step processes that can be time-consuming and result in modest yields. ijpsr.com Current research is focused on overcoming these limitations by developing novel synthetic strategies that enhance efficiency, reduce reaction times, and improve product yields.

Another area of development is the use of novel catalysts and reagents to streamline synthetic pathways. For instance, the use of propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent in solution-phase peptide synthesis represents a move towards more effective and greener alternatives. unibo.it Such reagents could be adapted for the formation of amide bonds in derivatives of 2-(Azetidin-1-ylsulfonyl)acetic acid. Furthermore, one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are gaining traction. These methods improve efficiency by reducing the number of purification steps and minimizing solvent waste. ethernet.edu.et

The table below compares a conventional synthesis approach with an emerging, more efficient methodology.

| Feature | Conventional Method (e.g., Staudinger Synthesis) | Enhanced Methodology (e.g., Microwave-Assisted) |

| Reaction Time | 16–24 hours | 30–45 minutes |

| Typical Yield | 50–60% | 81–96% |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation |

| Process Steps | Multiple steps with intermediate work-ups | Fewer steps, potential for one-pot synthesis |

Data compiled from studies on related azetidinone syntheses. mdpi.com

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Understanding and controlling chemical reactions as they happen is crucial for optimizing synthesis. Advanced spectroscopic techniques are now being employed for in-situ (in the reaction mixture) and operando (while the reaction is running and products are being measured) monitoring. nih.gov These Process Analytical Technology (PAT) tools provide real-time data on reaction kinetics, intermediate formation, and product conversion, allowing for precise control over reaction parameters.

For the synthesis of this compound, techniques such as Fourier-Transform Infrared (FTIR) and UV-Visible-Near-Infrared (UV-VIS-NIR) spectroscopy are particularly valuable. nih.govresearchgate.net Fiber-optic probes can be inserted directly into the reactor to continuously collect spectra. nih.gov For example, FT-IR can be used to monitor the disappearance of reactant peaks and the appearance of product peaks, providing a real-time kinetic profile of the reaction. This was successfully demonstrated in the development of a continuous manufacturing route for a triazole acetic acid derivative, where in-line FT-IR was used to monitor hazardous azide (B81097) intermediates, thereby enhancing safety and enabling rapid optimization. researchgate.net

The application of these techniques facilitates a deeper understanding of reaction mechanisms and helps identify optimal conditions for temperature, pressure, and reactant concentration, leading to improved yields and purity. The ability to monitor reactions in real time is a critical step towards the implementation of automated and continuous manufacturing processes for complex pharmaceutical intermediates. researchgate.net

| Spectroscopic Technique | Information Provided | Application in Synthesis |

| FTIR Spectroscopy | Functional group changes, concentration of reactants/products | Real-time monitoring of key reaction steps like ring formation or sulfonamide coupling. researchgate.net |

| UV-VIS-NIR Spectroscopy | Electronic transitions, formation of colored intermediates or products | Monitoring catalyst states or the progress of reactions involving chromophoric species. nih.gov |

| NMR Spectroscopy | Detailed structural information, quantification of species | Mechanistic studies and reaction profiling, although typically less common for real-time process control. |

Data-Driven Approaches and Artificial Intelligence in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new chemical entities. mdpi.com These data-driven approaches can analyze vast chemical datasets to predict molecular properties, identify novel drug targets, and design new molecules with desired therapeutic profiles. nih.govmdpi.com

In the context of this compound, AI can be employed in several ways:

Generative AI for De Novo Design: AI algorithms can generate novel molecular structures that are similar to the core scaffold but possess improved properties. These models can explore a vast chemical space to design derivatives with enhanced biological activity, better solubility, or lower toxicity. nih.gov

Predictive Modeling: Machine learning models can be trained on existing experimental data to predict the physicochemical and biological properties of new, unsynthesized derivatives. This allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. mdpi.commdpi.com

Retrosynthesis Planning: AI-powered tools can analyze a target molecule and propose the most efficient and sustainable synthetic routes. Platforms like Merck's AIDDISON™, which integrates with retrosynthesis software, can bridge the gap between virtual design and practical laboratory synthesis, suggesting optimal pathways and necessary reagents. firstwordpharma.com

The success rate of drugs developed using AI that have completed Phase I trials is reported to be significantly higher than for those developed using traditional methods, highlighting the transformative potential of these technologies. nih.gov By leveraging AI, the discovery process for new derivatives of azetidinylsulfonylacetic acid can become more targeted and efficient.

Sustainable Chemical Synthesis of Azetidinylsulfonylacetic Acid Derivatives

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. unife.it This involves designing chemical processes that reduce waste, use less hazardous substances, and improve energy efficiency. sci-hub.se The sustainable synthesis of azetidinylsulfonylacetic acid derivatives is an active area of research, focusing on several key strategies.

Green Solvents: A primary goal is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. Research has shown that solvents like ethyl acetate (B1210297) (EtOAc) can be effective for certain synthetic steps, significantly improving the greenness score of the process. unibo.it

Catalysis: The use of catalysts, particularly biocatalysts (enzymes), can lead to highly selective reactions under mild, aqueous conditions, which aligns with multiple principles of green chemistry. ethernet.edu.et Catalytic approaches minimize the stoichiometric waste associated with many traditional reactions.

Solvent-Free Reactions: Performing reactions under neat (solvent-free) conditions is an ideal green chemistry approach, as it eliminates solvent waste entirely. sci-hub.se Mechanochemistry, which uses mechanical force to drive reactions, is one such technique being explored for clean and efficient synthesis. rsc.org

Flow Chemistry: Continuous flow synthesis offers significant advantages in safety and sustainability. Reactions are performed in a small, continuously flowing stream rather than in a large batch reactor. This method allows for better temperature control, safer handling of hazardous intermediates, and easier scalability. researchgate.net

By integrating these sustainable practices, the synthesis of this compound and its derivatives can be made not only more environmentally friendly but also more efficient and cost-effective in the long run. sci-hub.se

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | One-pot procedures, catalytic reactions to reduce byproducts. ethernet.edu.et |

| Safer Solvents & Reagents | Replacing hazardous solvents with greener alternatives like EtOAc; using water as a solvent. unibo.itsci-hub.se |

| Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature. mdpi.com |

| Design for Degradation | Designing molecules that break down into innocuous products after use. |

| Real-time Analysis | In-situ monitoring with PAT to prevent runaway reactions and byproduct formation. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.